molecular formula C15H14N4 B6899510 N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B6899510
M. Wt: 250.30 g/mol
InChI Key: CIBQTDSIVYWYJP-UHFFFAOYSA-N
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Description

N-(7-bicyclo[420]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that features a unique bicyclic structure

Properties

IUPAC Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-2-4-13-11(3-1)9-12(13)10-17-14-5-6-15-16-7-8-19(15)18-14/h1-8,12H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBQTDSIVYWYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)CNC3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of saturated bicyclic compounds .

Scientific Research Applications

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity. The compound may also interact with bacterial enzymes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Shares the bicyclic core structure but lacks the imidazo[1,2-b]pyridazin-6-amine moiety.

    Imidazo[1,2-b]pyridazine derivatives: Similar in terms of the imidazo[1,2-b]pyridazin-6-amine moiety but differ in the bicyclic structure.

Uniqueness

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine is unique due to the combination of its bicyclic core and imidazo[1,2-b]pyridazin-6-amine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

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